

Alusil ET as a Titanium Dioxide Extender: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Alusil ET

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This technical guide provides an in-depth overview of **Alusil ET**, a hydrated amorphous synthetic sodium alumino silicate, and its application as a titanium dioxide (TiO₂) extender in research and development, particularly within the coatings and materials science sectors. This document is intended for researchers, scientists, and formulation chemists.

Introduction to Alusil ET

Alusil ET is a fine, lightweight, white powder produced by PQ Corporation, identified as a hydrated amorphous synthetic sodium alumino silicate.^{[1][2]} It is primarily utilized as a functional extender for titanium dioxide in emulsion paints and other coating systems.^{[1][2][3][4]} Unlike common fillers, which may diminish the optical properties of a coating, **Alusil ET** is designed to enhance the performance of TiO₂, allowing for a partial replacement of this costly primary pigment without a significant loss in opacity and other key paint properties. Some sources suggest that synthetic aluminum silicates can facilitate a partial replacement of TiO₂ by up to 50%.

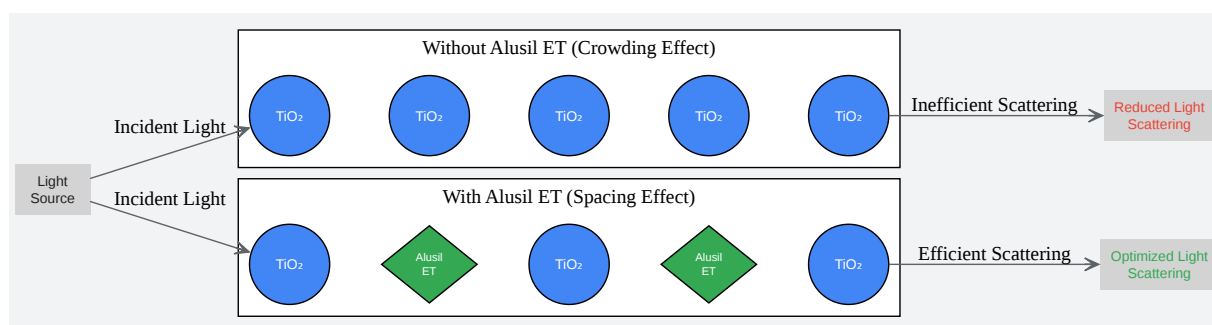
The core function of **Alusil ET** revolves around the principle of optimizing the light-scattering efficiency of titanium dioxide particles. By ensuring optimal spacing between TiO₂ particles, it mitigates the effects of pigment crowding, which can lead to a loss of hiding power.

Mechanism of Action: TiO₂ Spacing

The primary mechanism by which **Alusil ET** extends titanium dioxide is through the "spacing effect". Titanium dioxide particles achieve their maximum light-scattering efficiency, and

therefore opacity, when they are optimally dispersed within a binder system. When TiO₂ particles are too close to each other (a phenomenon known as "crowding"), their efficiency is reduced.

Alusil ET, with its fine particle size, acts as a spacer, physically separating the larger TiO₂ particles. This improved dispersion allows each TiO₂ particle to scatter light more effectively, thus enhancing the overall opacity of the paint film. This mechanism allows for a reduction in the total amount of TiO₂ required to achieve a desired level of hiding power, offering significant cost savings.



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Mechanism of TiO₂ Spacing by **Alusil ET**.

Quantitative Performance Data

A 1970 patent provides quantitative data on the performance of a synthetic sodium aluminosilicate as a TiO₂ extender in both polyvinyl acetate (PVAc) emulsion and alkyd flat paints.[5] The findings demonstrate that replacing a portion of TiO₂ with the extender can maintain or even improve hiding power while reducing material costs.[5]

Table 1: Performance in Polyvinyl Acetate (PVAc) Emulsion Paint[5]

| Parameter | Control (No Replaceme nt) | 10% TiO2 Replaceme nt | 20% TiO2 Replaceme nt | 30% TiO2 Replaceme nt | 40% TiO2 Replaceme nt |
|-------------------------|---------------------------|-----------------------|-----------------------|-----------------------|-----------------------|
| Contrast Ratio | 0.957 | 0.965 | 0.988 | 0.988 | 0.975 |
| Viscosity (KU, initial) | 88 | 85 | 82 | 79 | 76 |
| Freeze-Thaw Stability | Pass (5 cycles) | Pass (5 cycles) | Pass (5 cycles) | Pass (5 cycles) | Pass (5 cycles) |

Table 2: Performance in Alkyd Resin Flat Paint[5]

| Parameter | Control (No Replaceme nt) | 10% TiO2 Replaceme nt | 20% TiO2 Replaceme nt | 30% TiO2 Replaceme nt | 40% TiO2 Replaceme nt |
|-------------------------|---------------------------|-----------------------|-----------------------|-----------------------|-----------------------|
| Contrast Ratio | 0.938 | 0.945 | 0.950 | 0.940 | 0.930 |
| Gloss (60°) | 2.0 | 2.5 | 3.0 | 3.5 | 4.0 |
| Viscosity (KU, initial) | 75 | 77 | 80 | 83 | 85 |

Note: Data is derived from U.S. Patent 3,509,082. The specific sodium alumino silicate used had an effective aggregate size of 0.2 microns.[5]

Physicochemical Properties

While a detailed technical data sheet for **Alusil ET** was not publicly available, the properties of a similar amorphous sodium aluminum silicate extender, QUAVAAS 991, are presented below for reference.[6]

Table 3: Typical Properties of a Sodium Aluminum Silicate Extender[6]

| Property | Typical Value |
|------------------------|-----------------------|
| Appearance | Loose white powder |
| Average Particle Size | 5.5 μm |
| pH (5% in water) | 9.7 - 10.8 |
| Density | 2.1 g/cm ³ |
| Refractive Index | 1.46 |
| Whiteness | $\geq 97\%$ |
| Moisture Loss at 105°C | 6 - 9% |

Experimental Protocols

The following section outlines generalized experimental protocols for evaluating the performance of **Alusil ET** as a TiO₂ extender, based on industry-standard testing methods.

Paint Formulation and Preparation

A master batch of paint should be prepared, with a control formulation containing 100% of the desired TiO₂ level. Subsequent formulations should be prepared with incremental replacements of TiO₂ with **Alusil ET** (e.g., 10%, 20%, 30% by weight).

Example Formulation (based on PVAc Emulsion Paint from Patent)[\[5\]](#)

| Ingredient | Function | Parts by Weight |
|----------------------------------------|-----------------|-----------------|
| Titanium Dioxide (Rutile) | Primary Pigment | Variable |
| Alusil ET | Extender | Variable |
| Kaolin Clay | Filler | 200 |
| Whiting (Calcium Carbonate) | Filler | 100 |
| PVAc Emulsion (55%) | Binder | 175 |
| Water, Dispersants, Defoamers, etc. | Additives | As required |

The pigments and extenders are typically dispersed in a portion of the water and additives using a high-speed disperser to achieve a fine grind before being let down with the binder and remaining components.

Performance Testing

1. Hiding Power (Contrast Ratio)

- Standard: ISO 6504-3 or ASTM D2805
- Method:
 - Apply a uniform wet film of the paint sample onto a black and white contrast card (e.g., Leneta card).
 - Allow the film to dry completely under controlled temperature and humidity.
 - Using a spectrophotometer or colorimeter, measure the Y reflectance value over the black (YB) and white (YW) areas of the card.
 - The contrast ratio is calculated as (YB / YW) . A value of 0.98 or higher is typically considered complete hiding.

2. Gloss Measurement

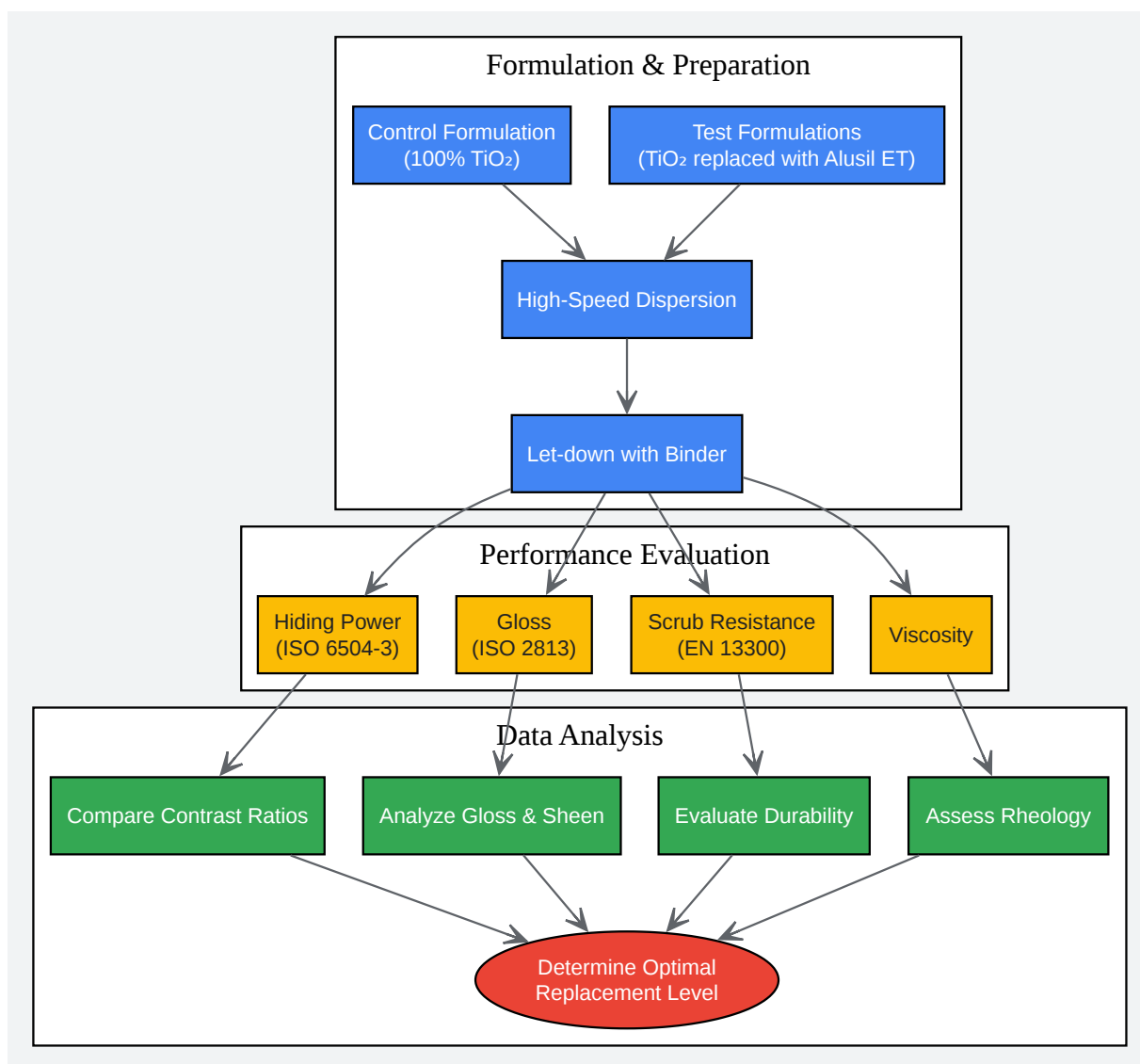
- Standard: ISO 2813 or ASTM D523
- Method:
 - Apply a uniform film of paint to a smooth, non-porous substrate (e.g., a glass plate).
 - Allow the film to cure completely.
 - Using a gloss meter, measure the specular gloss at the appropriate angle (e.g., 60° for semi-gloss, 85° for matte finishes).

3. Scrub Resistance

- Standard: EN 13300 or ASTM D2486
- Method:
 - Apply a uniform paint film to a plastic foil or panel and allow it to cure for a specified period (e.g., 28 days).
 - Mount the panel in a scrub testing machine.
 - Subject the paint film to a specified number of scrub cycles with a standardized brush or sponge and abrasive medium.
 - The resistance is determined by the weight loss of the paint film or the number of cycles required to cause failure (wear-through).

4. Viscosity

- Method:
 - Use a rotational viscometer (e.g., Stormer or Brookfield) to measure the viscosity of the liquid paint.
 - Record the viscosity in Krebs Units (KU) or centipoise (cP) at a controlled temperature.



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Workflow for Evaluating **Alusil ET** Performance.

Conclusion for Research Applications

Alusil ET presents a viable option for researchers and formulators looking to reduce the titanium dioxide content in emulsion paints and coatings. Its primary function as a TiO₂ spacer can lead to maintained or even enhanced opacity at lower primary pigment concentrations,

resulting in significant cost efficiencies. For drug development professionals exploring novel delivery systems or coatings for medical devices, the inert and amorphous nature of sodium aluminosilicate could be of interest, although its primary application remains in industrial coatings. Rigorous experimental evaluation, following standardized protocols, is essential to determine the optimal level of replacement for any given coating system, balancing optical performance, durability, and rheological properties.

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